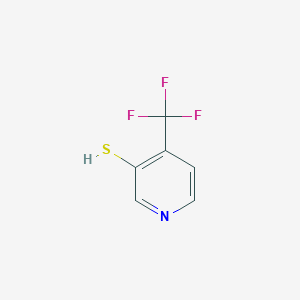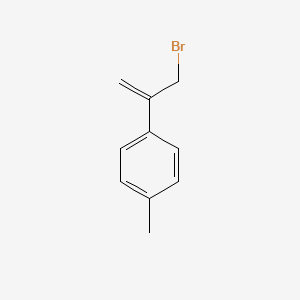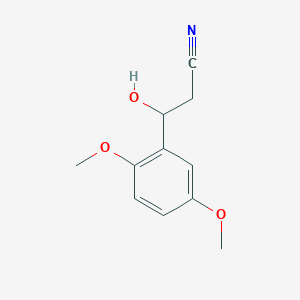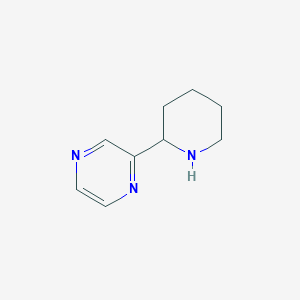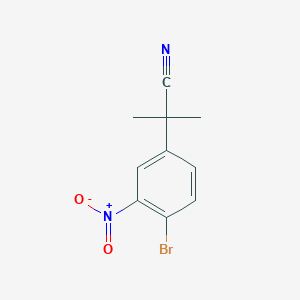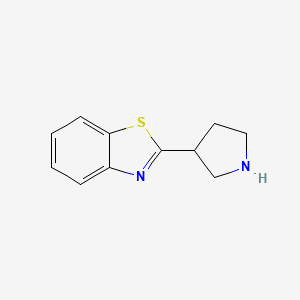
2-Oxepanone, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxepanone, dimethyl- typically involves the ring-opening polymerization of caprolactone. This process can be catalyzed by various initiators, including tin(II) octoate and aluminum isopropoxide. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-oxepanone, dimethyl- involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the catalyst used.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxepanone, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
2-Oxepanone, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in the development of medical implants and tissue engineering scaffolds.
Industry: Utilized in the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism by which 2-oxepanone, dimethyl- exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains, which can be tailored to have specific properties by varying the reaction conditions and the type of initiator used. The molecular targets and pathways involved in its action are related to its interaction with other monomers and catalysts during the polymerization process.
Comparación Con Compuestos Similares
2-Oxepanone (ε-Caprolactone): A closely related compound with similar polymerization properties.
6-Hydroxyhexanoic Acid Lactone: Another lactone with comparable chemical behavior.
Hexanoic Acid, ε-Lactone: Shares similar structural features and reactivity.
Uniqueness: 2-Oxepanone, dimethyl- is unique due to its dimethyl substitution, which can influence its reactivity and the properties of the resulting polymers. This substitution can lead to differences in the mechanical strength, biodegradability, and thermal stability of the polymers compared to those derived from unsubstituted 2-oxepanone.
Propiedades
Número CAS |
1331-33-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
Clave InChI |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCOC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


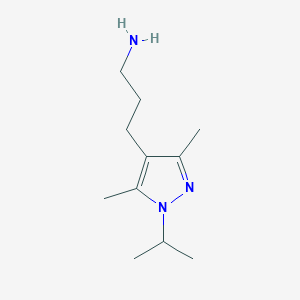
![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
